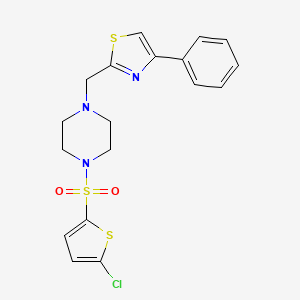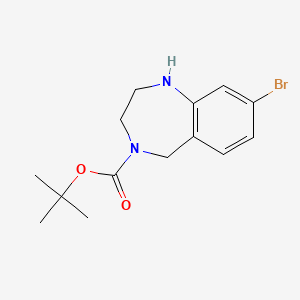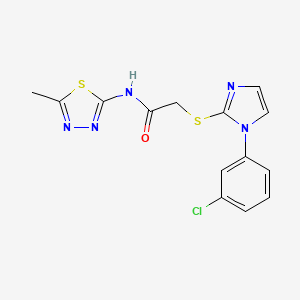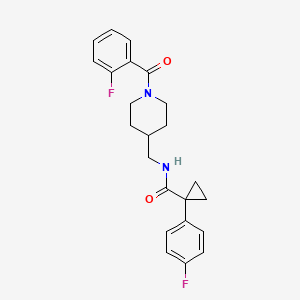
2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide is a complex organic compound with a molecular formula of C26H29N3O3 This compound is known for its unique structure, which includes a naphthalene ring, a piperidine ring, and a phenoxyacetyl group
準備方法
The synthesis of 2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of Naphthalen-1-yl Acetic Acid: This can be achieved through the Friedel-Crafts acylation of naphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of Piperidin-4-yl Methylamine: This intermediate can be synthesized by the reductive amination of 4-piperidone with formaldehyde and hydrogen in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The final step involves the coupling of naphthalen-1-yl acetic acid with piperidin-4-yl methylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetyl group, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
類似化合物との比較
2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide can be compared with other similar compounds, such as:
2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)urea: This compound has a similar structure but contains a urea group instead of an acetamide group.
2-(naphthalen-1-yl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamate: This compound contains a carbamate group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
2-naphthalen-1-yl-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3/c29-25(17-22-9-6-8-21-7-4-5-12-24(21)22)27-18-20-13-15-28(16-14-20)26(30)19-31-23-10-2-1-3-11-23/h1-12,20H,13-19H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBAOLWCTNBPCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2409252.png)
![2-{[1-(2-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2409254.png)


![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)

![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)
![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2409269.png)



